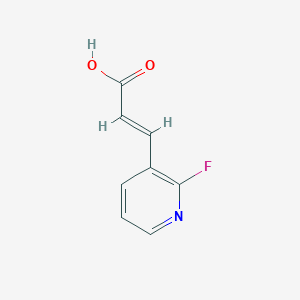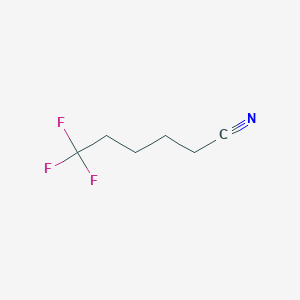
6,6,6-Trifluorohexanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,6,6-Trifluorohexanenitrile is an organic compound with the chemical formula C6H7F3N. It is a colorless liquid with a pungent odor and is commonly used in scientific research and the production of various chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6,6,6-Trifluorohexanenitrile typically involves the introduction of trifluoromethyl groups into hexanenitrile. One common method is the reaction of hexanenitrile with trifluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete trifluoromethylation.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process may include additional purification steps such as distillation and recrystallization to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 6,6,6-Trifluorohexanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products:
Oxidation: Trifluorohexanoic acid.
Reduction: 6,6,6-Trifluorohexylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6,6,6-Trifluorohexanenitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems and as a probe in biochemical studies.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of trifluoromethyl groups.
Wirkmechanismus
The mechanism of action of 6,6,6-Trifluorohexanenitrile involves its interaction with molecular targets through its nitrile and trifluoromethyl groups. These functional groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The exact pathways and targets depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Hexanenitrile: Lacks the trifluoromethyl groups, making it less reactive in certain chemical reactions.
6,6,6-Trifluorohexanoic acid: An oxidized form of 6,6,6-Trifluorohexanenitrile with different chemical properties.
6,6,6-Trifluorohexylamine: A reduced form with distinct reactivity and applications.
Uniqueness: this compound is unique due to the presence of trifluoromethyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s reactivity and make it valuable in various scientific and industrial applications.
Eigenschaften
Molekularformel |
C6H8F3N |
|---|---|
Molekulargewicht |
151.13 g/mol |
IUPAC-Name |
6,6,6-trifluorohexanenitrile |
InChI |
InChI=1S/C6H8F3N/c7-6(8,9)4-2-1-3-5-10/h1-4H2 |
InChI-Schlüssel |
SRJCXFRDRTXNLE-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCC(F)(F)F)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



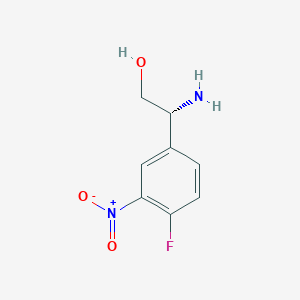
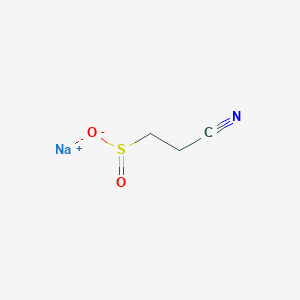
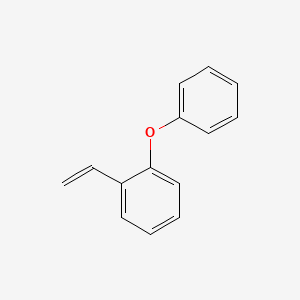
![tert-butylN-[(4-bromoquinolin-6-yl)methyl]-N-[(tert-butoxy)carbonyl]carbamate](/img/structure/B13596941.png)
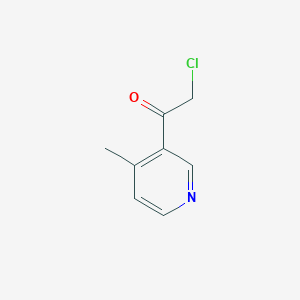
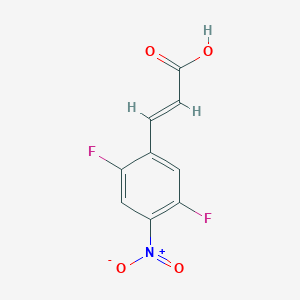
![2-Chloro-1-{4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethan-1-one](/img/structure/B13596951.png)
![3-(Bicyclo[2.2.1]heptan-2-ylmethyl)pyrrolidin-3-ol](/img/structure/B13596953.png)
![3-[(2-Methylfuran-3-yl)oxy]piperidine](/img/structure/B13596955.png)
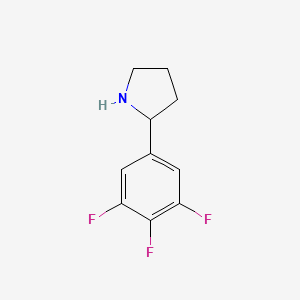
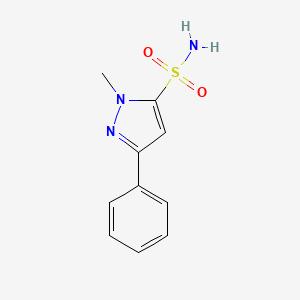
![Tert-butyl 5-methoxy-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B13596960.png)
